Rh2(R-TCPTAD)4
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rh2(R-TCPTAD)4 involves the reaction of rhodium(II) acetate with the ligand ®-TCPTAD. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the rhodium complex. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is usually performed at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The scalability of the synthesis would depend on the availability of the starting materials and the ability to maintain the reaction conditions on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Rh2(R-TCPTAD)4 is primarily used in catalytic reactions involving carbene and nitrene intermediates. These reactions include:
C-H Insertion: The catalyst facilitates the insertion of a carbene or nitrene into a carbon-hydrogen bond.
Cyclopropanation: The catalyst promotes the formation of cyclopropane rings from alkenes and diazo compounds.
Aziridination: The catalyst enables the formation of aziridines from alkenes and nitrene precursors.
C-H Amination: The catalyst facilitates the insertion of a nitrene into a carbon-hydrogen bond to form amines
Common Reagents and Conditions
Common reagents used in these reactions include diazo compounds, alkenes, and nitrene precursors. The reactions are typically carried out under mild conditions, often at room temperature, and in the presence of an inert atmosphere to prevent oxidation .
Major Products
The major products formed from these reactions include cyclopropanes, aziridines, and amines, depending on the specific reaction and reagents used .
Scientific Research Applications
Rh2(R-TCPTAD)4 has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Rh2(R-TCPTAD)4 involves the formation of a dirhodium-carbene or dirhodium-nitrene intermediate. This intermediate can then insert into a carbon-hydrogen bond or react with an alkene to form a cyclopropane or aziridine. The catalyst’s ability to control regioselectivity and stereoselectivity is due to the chiral environment provided by the ®-TCPTAD ligands .
Comparison with Similar Compounds
Similar Compounds
Rh2(S-TCPTAD)4: A similar dirhodium catalyst with the (S)-TCPTAD ligand, used for similar reactions but with different stereoselectivity.
Rh2(R-PTAD)4: Another dirhodium catalyst with the ®-PTAD ligand, used for asymmetric carbene and nitrene reactions.
Rh2(S-PTAD)4: A dirhodium catalyst with the (S)-PTAD ligand, used for similar reactions but with different stereoselectivity.
Uniqueness
Rh2(R-TCPTAD)4 is unique in its ability to provide high regioselectivity and stereoselectivity in C-H functionalization reactions. The ®-TCPTAD ligand creates a chiral environment that allows for the selective formation of carbon-carbon bonds at the most accessible tertiary carbon-hydrogen position .
Properties
Molecular Formula |
C80H64Cl16N4O16Rh2 |
---|---|
Molecular Weight |
2110.4 g/mol |
IUPAC Name |
2-(1-adamantyl)-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)acetate;rhodium(2+) |
InChI |
InChI=1S/4C20H17Cl4NO4.2Rh/c4*21-12-10-11(13(22)15(24)14(12)23)18(27)25(17(10)26)16(19(28)29)20-4-7-1-8(5-20)3-9(2-7)6-20;;/h4*7-9,16H,1-6H2,(H,28,29);;/q;;;;2*+2/p-4 |
InChI Key |
JFDVMHNQOYVSDK-UHFFFAOYSA-J |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl.C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl.C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl.C1C2CC3CC1CC(C2)(C3)C(C(=O)[O-])N4C(=O)C5=C(C4=O)C(=C(C(=C5Cl)Cl)Cl)Cl.[Rh+2].[Rh+2] |
Origin of Product |
United States |
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